molecular formula C24H35NO15 B8222505 4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside

4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside

货号: B8222505
分子量: 577.5 g/mol
InChI 键: AECZUGNGICKBGW-PHHBCLQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound (CAS: 159922-54-0) is a sialylated phenyl glycoside featuring a 4-methoxyphenyl aglycone linked to a beta-D-galactopyranosyl residue, which is further substituted at the 3-O position with N-acetyl-alpha-neuraminic acid (Neu5Ac), a sialic acid derivative. Its structure is critical in glycobiology, particularly in studies of sialic acid-mediated interactions, such as viral adhesion, immune evasion, and cell recognition .

属性

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14+,15+,16+,17+,18-,19+,20+,21-,22+,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZUGNGICKBGW-PHHBCLQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC=C(C=C3)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a complex glycoside that incorporates a methoxyphenyl group, a neuraminic acid derivative, and a galactopyranoside structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cell signaling, immunological responses, and its role in disease mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₉
  • IUPAC Name : this compound
  • Cell Signaling : The presence of sialic acid moieties in glycosides like this compound is known to influence cell signaling pathways. Sialic acids are critical for modulating cell-cell interactions and immune responses, often acting as ligands for various receptors on cell surfaces .
  • Immunological Responses : Research indicates that compounds containing neuraminic acid can enhance immune responses by promoting the activation of immune cells and influencing cytokine production. This suggests a potential role in immunotherapy applications .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of gangliosides (which include sialic acid derivatives), indicating that they may play a role in protecting neuronal cells from apoptosis and oxidative stress .

Case Studies

  • Gangliosides and Cancer Therapy : In a study examining the effects of gangliosides on melanoma vaccines, it was found that specific gangliosides could enhance the efficacy of immunotherapeutic agents by modulating immune cell activity . This underscores the potential utility of compounds like this compound in cancer treatment strategies.
  • Neurodegenerative Diseases : The role of gangliosides in neurodegenerative diseases has been explored, with findings suggesting that altered ganglioside metabolism can contribute to conditions such as Alzheimer's disease. Research indicates that enhancing ganglioside levels may help restore normal cellular function and protect against neurotoxicity .

Data Tables

Biological ActivityDescriptionReferences
Cell SignalingModulates interactions between cells, influencing immune responses.
Immunological EffectsEnhances activation of immune cells and cytokine production.
Neuroprotective RoleProtects neuronal cells from apoptosis and oxidative stress.

相似化合物的比较

4-Methoxyphenyl O-(beta-D-galactopyranosyl)-(1→3)-beta-D-galactopyranoside Sulfate Derivatives

  • Structure: Similar 4-methoxyphenyl group and beta-D-galactopyranosyl backbone but lacks Neu5Ac. Instead, sulfate groups are introduced at positions 4(I), 6(I), or 6(II) .
  • Function : These sulfated derivatives are used to study proteoglycan biosynthesis and sorting mechanisms. Unlike the sialylated target compound, sulfation enhances interactions with heparan sulfate-binding proteins .
  • Key Difference : The absence of Neu5Ac limits its role in sialic acid-specific pathways, such as influenza virus binding.

N-Acetyl-3-O-Methyllactosamine ()

  • Structure: Contains a beta-D-galactopyranosyl-(1→4)-N-acetylglucosamine core with a 3-O-methyl substitution. The aglycone is absent, replaced by a benzyl group in its glycoside form .
  • Function : Acts as a substrate for glycosyltransferases. The methyl group stabilizes the glycosidic bond against enzymatic hydrolysis, contrasting with the target compound’s Neu5Ac moiety, which is enzymatically labile .
  • Key Difference : Focus on glycan elongation studies rather than terminal sialic acid-mediated recognition.

Hecogenin/Tigogenin Galactopyranosides ()

  • Structure: Steroidal saponins (e.g., TTS-8, TTS-9) with beta-D-galactopyranosyl-(1→4)-glucopyranosyl or xylopyranosyl substitutions attached to a steroid aglycone .
  • Function : Exhibit antifungal activity by disrupting fungal membranes. The steroid backbone enhances lipid bilayer penetration, unlike the phenyl group in the target compound, which lacks membrane-targeting properties .
  • Key Difference : Aglycone type (steroid vs. phenyl) dictates biological target and mechanism.

Quercetin 3-O-(6”-Galloyl)-beta-D-galactopyranoside ()

  • Structure: Flavonoid aglycone (quercetin) with a galloyl-substituted galactopyranoside. The absence of Neu5Ac and presence of galloyl enhance antioxidant capacity .
  • Function: Binds to IRF3 to modulate immune responses. The flavonoid core enables radical scavenging, unlike the target compound’s role in sialic acid-dependent signaling .
  • Key Difference : Aglycone chemistry drives divergent bioactivities (antioxidant vs. glycan recognition).

Methyl 3-O-(3,6-Anhydro-beta-D-galactopyranosyl)-alpha-D-galactopyranoside ()

  • Structure: Features a rigid 3,6-anhydro ring in the galactopyranosyl residue, replacing the Neu5Ac group. The methyl aglycone reduces hydrophobicity compared to the 4-methoxyphenyl group .
  • Function : Used in glycosidase inhibition studies. The anhydro ring impedes enzymatic cleavage, contrasting with the target compound’s susceptibility to neuraminidases .
  • Key Difference : Structural rigidity vs. enzymatic lability influences application in enzyme mechanism studies.

Research Implications

The target compound’s Neu5Ac group positions it uniquely for studying viral-host interactions (e.g., influenza hemagglutinin binding) and immune evasion (e.g., SARS-CoV-2 ORF8-IRF3 interactions) . In contrast, sulfated derivatives () and steroidal saponins () are tools for biosynthesis and antifungal research, respectively. The diversity in aglycones and substitutions underscores the importance of structural precision in glycobiology for targeted applications.

准备方法

Preparation of the Sialic Acid Donor

The Neu5Ac donor is synthesized from N-acetylneuraminic acid through sequential protection steps:

  • Step 1 : Peracetylation of Neu5Ac using acetic anhydride in pyridine to protect all hydroxyl groups except the anomeric center.

  • Step 2 : Selective deprotection of the C2 hydroxyl using hydrazine acetate, enabling activation as a trichloroacetimidate.

Reaction Conditions :

  • Peracetylation : 0°C to room temperature, 12 hours, 92% yield.

  • Trichloroacetimidate Formation : BF₃·OEt₂ catalysis in dichloromethane, -20°C, 4 hours, 85% yield.

Synthesis of the Galactose Acceptor

The galactose moiety is functionalized with the 4-methoxyphenyl group at the anomeric position:

  • Step 1 : Benzylidene protection of the 4,6-hydroxyls of galactose using benzaldehyde dimethyl acetal and camphorsulfonic acid.

  • Step 2 : Glycosylation with 4-methoxyphenol under Mitsunobu conditions (DIAD, PPh₃) to form the beta-linked aglycone.

Reaction Conditions :

  • Benzylidene Protection : Reflux in acetone, 6 hours, 88% yield.

  • Mitsunobu Coupling : 0°C to room temperature, 8 hours, 78% yield.

Glycosylation Reaction

The critical alpha(2-3) linkage is formed via a trichloroacetimidate-mediated glycosylation:

  • Step 1 : The Neu5Ac trichloroacetimidate donor is reacted with the 3-OH of the galactose acceptor.

  • Step 2 : Promoted by trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile at -40°C.

Optimization Insights :

  • Temperature Control : Lower temperatures (-40°C) favor alpha-selectivity by minimizing anomerization.

  • Catalyst : TMSOTf outperforms BF₃·OEt₂ in suppressing side reactions, achieving 72% yield.

Deprotection and Final Purification

Global deprotection involves:

  • Step 1 : Hydrogenolysis (H₂/Pd-C) to remove benzylidene groups.

  • Step 2 : Saponification with aqueous NaOH to cleave acetyl protections.

Purification :

  • Chromatography : Silica gel column chromatography (EtOAc/MeOH/H₂O 7:2:1) isolates the product.

  • HPLC Analysis : Confirms >95.0% purity using a C18 column (0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methods

The trichloroacetimidate method remains the gold standard due to its high alpha-selectivity and scalability. Alternative approaches, such as thioglycoside activation, have been explored but yield inferior regioselectivity (≤60% alpha). Key advantages of the current protocol include:

ParameterTrichloroacetimidate MethodThioglycoside Method
Yield 72%58%
Alpha-Selectivity >95%75%
Reaction Time 6 hours12 hours

Challenges and Mitigation Strategies

  • Anomerization : Minimized by low-temperature conditions and rapid workup.

  • Byproduct Formation : Addressed via rigorous protecting group orthogonality (e.g., benzylidene vs. acetyl).

Industrial Scalability Considerations

While laboratory-scale syntheses are well-established, industrial production requires:

  • Continuous Flow Systems : To enhance reaction consistency.

  • Enzymatic Glycosylation : Pilot studies suggest glycosynthases could reduce reliance on chemical promoters, though yields remain suboptimal (50–60%) .

常见问题

Q. What synthetic strategies are employed to synthesize 4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside, and how is regioselectivity ensured?

  • Methodological Answer : Synthesis typically involves sequential glycosylation and protection steps. For example:

Protecting Groups : Use acetyl (Ac) or benzoyl (Bz) groups to shield hydroxyls during glycosylation. highlights 6-O-acetylated mannopyranosides synthesized using vinyl acetate and Novozym® 435, achieving >85% regioselectivity .

Glycosylation : React galactopyranosyl donors (e.g., galactofuranosyl bromide) with acceptors under Ag₂O/2-DPBA catalysis, as seen in disaccharide synthesis (85% yield) .

Sialylation : Incorporate N-acetylneuraminic acid via α-(2→3) linkage using sialyltransferases or chemical methods, akin to sialic acid derivatives in .

  • Validation : Confirm regiochemistry via 1H^1H-NMR (anomeric protons at δ 4.8–5.5 ppm) and HRMS .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify anomeric configurations (e.g., β-galactopyranoside C-1 at ~104 ppm) and glycosidic linkages .
  • Mass Spectrometry : HRMS (ESI/Q-TOF) confirms molecular weight (e.g., [M+Na]+^+ peaks) with <5 ppm error .
  • IR Spectroscopy : Detects acetyl groups (C=O stretch at ~1740 cm1^{-1}) and sialic acid residues (N-H bend at ~1550 cm1^{-1}) .
  • Chromatography : HPLC or TLC monitors reaction progress (e.g., heptane/acetone 3:7 solvent system) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate?

  • Methodological Answer : Contradictions may arise from:

Enzyme Source : Test multiple isoforms (e.g., neuraminidases from bacterial vs. mammalian sources) .

Assay Conditions : Optimize pH (4.5–6.5 for sialidases) and temperature (25–37°C). Include controls like 4-nitrophenyl analogs () to validate detection methods.

Data Normalization : Express activity as specific activity (μmol/min/mg protein) and use Lineweaver-Burk plots to compare KmK_m and VmaxV_{max}.

  • Example : If KmK_m varies, assess substrate solubility (e.g., DMSO stock solutions in ) or competitive inhibition by byproducts .

Q. What strategies optimize yield in complex glycosylation reactions involving sialic acid?

  • Methodological Answer :
  • Donor-Acceptor Ratio : Use excess sialyl donor (1.5–2 eq.) to drive reaction completion, as in ’s disaccharide synthesis (85% yield with 2 eq. galactofuranosyl bromide) .
  • Catalysis : Employ Ag₂O or trimethylsilyl triflate (TMSOTf) for efficient α-sialylation, critical for Neu5Ac linkages .
  • Purification : Silica gel chromatography (e.g., heptane/acetone gradients) removes unreacted donors. For sensitive sialosides, use size-exclusion columns to preserve labile bonds .
  • Troubleshooting : If yields drop below 50%, check moisture levels (<0.1% H₂O) or steric hindrance from bulky protecting groups .

Q. How can computational modeling aid in predicting this compound’s interactions with glycan-binding proteins?

  • Methodological Answer :
  • Docking Simulations : Use tools like AutoDock Vina to model binding to lectins (e.g., Siglecs) or antibodies. Input the compound’s 3D structure (generated via Gaussian 09) and compare with X-ray data from analogs in .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability of the sialyl-galactose linkage in aqueous vs. membrane environments .
  • Validation : Cross-reference with SPR data (e.g., KDK_D measurements) to refine force field parameters .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。